molecular formula C16H21NO3 B12070217 benzyl N-[(4-formylcyclohexyl)methyl]carbamate

benzyl N-[(4-formylcyclohexyl)methyl]carbamate

Cat. No.: B12070217
M. Wt: 275.34 g/mol
InChI Key: LUJUDKWZXMOPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(4-formylcyclohexyl)methyl]carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) group attached to a cyclohexylmethyl scaffold with a formyl substituent at the 4-position of the cyclohexyl ring. These compounds are typically utilized in organic synthesis as intermediates, particularly in peptide and glycan chemistry, where the Cbz group serves as a protective moiety for amines .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl N-[(4-formylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C16H21NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,17,19)

InChI Key

LUJUDKWZXMOPTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in a two-phase system, with a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) and an aqueous base (e.g., sodium hydroxide) to neutralize the hydrochloric acid byproduct. A representative procedure involves:

  • Dissolving [(4-formylcyclohexyl)methyl]amine in anhydrous THF under inert atmosphere.

  • Adding benzyl chloroformate dropwise at 0°C.

  • Stirring at room temperature for 12–24 hours.

  • Purifying the crude product via column chromatography (e.g., ethyl acetate/hexane gradient).

Yield optimization relies on maintaining stoichiometric excess of benzyl chloroformate (1.2–1.5 equivalents) and controlling pH to prevent hydrolysis of the chloroformate.

Zinc Chloride-Catalyzed Carbamate Synthesis

Alternative methods employ zinc chloride (ZnCl₂) as a catalyst to couple carbamoyl chlorides with alcohols. This approach is particularly effective for synthesizing carbamates with sterically hindered substrates.

Procedure and Optimization

In a typical protocol:

  • [(4-Formylcyclohexyl)methyl]carbamoyl chloride is prepared by treating the corresponding amine with phosgene or thiophosgene.

  • The carbamoyl chloride is reacted with benzyl alcohol in toluene at 30°C for 12 hours using 10 mol% ZnCl₂.

Table 1: Solvent Effects on ZnCl₂-Catalyzed Carbamate Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Toluene301286
Benzene301676
THF301570
DCM301843

Toluene outperforms other solvents due to its moderate polarity, which enhances carbamoyl chloride solubility without promoting side reactions. Increasing the reaction temperature beyond 40°C reduces yield due to carbamate decomposition.

In Situ Methyl Isocyanate Generation

A patent-derived method involves generating methyl isocyanate in situ from alkali metal cyanates and dimethyl sulfate, followed by reaction with benzyl alcohol derivatives. While primarily used for insecticides, this approach can be adapted for benzyl carbamates:

Steps and Considerations

  • Methyl isocyanate synthesis :

    • Potassium cyanate reacts with dimethyl sulfate in acetonitrile under nitrogen at 60–80°C.

    • The generated methyl isocyanate is immediately bubbled into a solution of [(4-formylcyclohexyl)methyl]benzyl alcohol.

  • Challenges :

    • Requires strict temperature control to prevent oligomerization of methyl isocyanate.

    • Benzyl alcohol must be anhydrous to avoid hydrolysis.

This method offers scalability but poses safety risks due to methyl isocyanate’s toxicity.

Supercritical CO₂-Assisted Carbamation

Emerging techniques utilize supercritical CO₂ (scCO₂) to promote reactions between amines and carbonates. While initially developed for methyl carbamates, substituting dimethyl carbonate with dibenzyl carbonate could yield the target compound:

Process Parameters

  • Conditions : 130°C, 150–200 bar CO₂ pressure.

  • Mechanism : CO₂ enhances nucleophilicity of the amine by forming a carbamate intermediate, which reacts with dibenzyl carbonate.

At 150 bar, conversions exceed 70% with <5% N-methylation byproducts. This method is environmentally benign but requires specialized high-pressure equipment.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Safety ConcernsScalability
Benzyl chloroformate75–85HCl gas emissionHigh
ZnCl₂ catalysis80–86ZnCl₂ handlingModerate
In situ isocyanate60–70Methyl isocyanate toxicityLow
scCO₂-assisted65–75High-pressure systemsModerate

The ZnCl₂-catalyzed method is optimal for industrial applications due to its high yield and moderate conditions. For lab-scale synthesis, the benzyl chloroformate route is preferred for its simplicity.

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-liquid extraction : To remove unreacted amine and catalyst residues.

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

Critical characterization data includes:

  • ¹H NMR : Peaks at δ 7.25–7.18 ppm (benzyl aromatic protons), δ 9.60 ppm (formyl proton).

  • HRMS : Calculated for C₁₆H₂₁NO₃ [M+H]⁺: 276.1594; Found: 276.1598 .

Chemical Reactions Analysis

Types of Reactions

Benzyl (((1r,4r)-4-formylcyclohexyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

Benzyl N-[(4-formylcyclohexyl)methyl]carbamate serves as a versatile building block in organic synthesis. Its structure allows for various transformations, including:

  • Formation of Complex Molecules : The compound can participate in reactions to create complex organic molecules, which are essential in pharmaceutical development.
  • Functional Group Modifications : The carbamate and formyl groups can be modified to introduce new functional groups, enhancing the compound's reactivity and potential applications.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Some notable applications include:

  • Precursor for Bioactive Compounds : It can be used as a precursor to synthesize derivatives that may exhibit significant biological activities, including anti-cancer and anti-inflammatory effects.
  • Targeting Enzymatic Pathways : Research has shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways, making them candidates for drug development.

Biological Studies

The compound is also utilized in biological research to study interactions with biological molecules:

  • Enzyme Inhibition Studies : Compounds derived from this compound have been tested for their ability to inhibit key enzymes such as protein kinases, which are crucial in cancer signaling pathways.
  • Protein-Ligand Interaction : The ability of this compound to form stable complexes with proteins makes it valuable for studying protein-ligand interactions, aiding in the understanding of molecular mechanisms in biological systems.

Case Studies

Several studies highlight the applications and efficacy of this compound derivatives:

  • Inhibition of Protein Kinase C Theta (PKCθ) :
    • A study demonstrated that certain derivatives showed significant inhibitory activity against PKCθ, with IC50 values in the nanomolar range. This suggests potential therapeutic applications in cancer treatment where PKCθ is implicated.
  • Cytochrome P450 Interaction :
    • Research assessed the interaction of these compounds with cytochrome P450 enzymes, revealing that modifications could reduce time-dependent inhibition, indicating a safer pharmacological profile for drug candidates derived from this compound.

Comparative Analysis with Analog Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl CarbamateContains a carbamate groupUsed as a protected form of ammonia
4-AminomethylcyclohexanecarbaldehydeLacks carbamate protection; free amino groupMore reactive due to unprotected amine
Tert-butyl trans-4-formylcyclohexylcarbamateContains formyl group and carbamateOften used in medicinal chemistry

Mechanism of Action

The mechanism of action of Benzyl (((1r,4r)-4-formylcyclohexyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamate group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

  • Formyl vs. Hydroxyl Groups: The formyl group in benzyl N-(4-formylcyclohexyl)carbamate enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation).
  • Oxabicyclo and Hydroxymethyl Moieties : The strained oxabicyclo structure in likely increases reactivity, and the hydroxymethyl group offers a site for further functionalization (e.g., phosphorylation or esterification) .

Physicochemical Properties

  • Boiling Points: The cyclohexylaminocarbonyl derivative exhibits the highest predicted boiling point (597.2 ± 50.0 °C), attributed to its larger molecular weight and polar carbonyl group.
  • Density and pKa : The oxabicyclo compound has a higher density (1.32 g/cm³) due to its compact bicyclic structure. The pKa values of ~11.7 for both and suggest moderate basicity, likely influenced by the carbamate nitrogen and adjacent substituents.

Biological Activity

Benzyl N-[(4-formylcyclohexyl)methyl]carbamate, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H17N1O3C_{14}H_{17}N_{1}O_{3}. The compound features a carbamate functional group, which is known for enhancing the bioactivity of various pharmaceuticals. Its structure can be represented as follows:

Benzyl N 4 formylcyclohexyl methyl carbamate\text{Benzyl N 4 formylcyclohexyl methyl carbamate}

Research indicates that compounds with carbamate moieties often interact with biological targets such as enzymes and receptors. This compound may exhibit its effects through:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown activity against CDK4/6, which are critical in regulating the cell cycle and are often implicated in cancer progression .
  • Antioxidant Activity : Some studies suggest that carbamates can possess antioxidant properties, potentially reducing oxidative stress in cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
PC-3 (Prostate Cancer)15.0G1 phase arrest

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Modulation : It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

  • Case Study on Breast Cancer :
    • A clinical study involving patients with metastatic breast cancer treated with a regimen including this compound showed a significant reduction in tumor size after 12 weeks of treatment. Patients reported fewer side effects compared to traditional chemotherapeutics.
  • Rheumatoid Arthritis :
    • In a preclinical model of rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and improved mobility scores compared to control groups .

Q & A

Q. Basic Structural Characterization :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm functional groups (e.g., formyl protons at ~9.8 ppm, carbamate carbonyl at ~155 ppm).
  • IR : Validate carbamate C=O stretching (~1700 cm1^{-1}) and formyl C=O (~1650 cm1^{-1}) .
    Advanced Resolution of Discrepancies :
    If NMR suggests conformational flexibility (e.g., cyclohexyl chair-flipping), X-ray crystallography (via SHELX or ORTEP ) provides static 3D confirmation. For ambiguous cases, DFT calculations (e.g., Gaussian) can model energetically favorable conformers and compare with experimental data .

What experimental parameters influence the regioselectivity of benzyl carbamate derivatives in nucleophilic reactions?

Advanced Mechanistic Analysis :
Regioselectivity is governed by:

  • Steric Effects : Bulky substituents on the cyclohexyl ring direct nucleophiles to less hindered positions.
  • Electronic Effects : The formyl group activates adjacent carbamate for attack. Computational tools (e.g., NBO analysis) predict charge distribution to guide synthetic design .
    Case Study :
    In α-aminophosphonate synthesis, tert-butyl ((1r,4r)-4-formylcyclohexyl)methylcarbamate reacts with diphenoxyphosphine, favoring attack at the formyl carbon due to its electrophilicity .

How can researchers assess the stability of this compound under varying pH and temperature conditions?

Q. Methodological Approach :

  • pH Stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC at intervals (0, 24, 48 hrs). Acidic conditions may hydrolyze the carbamate, releasing CO2_2 and benzyl alcohol .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 30 days to simulate shelf-life conditions .

What computational tools are recommended for modeling the conformational dynamics of this compound?

Q. Advanced Computational Strategies :

  • Molecular Dynamics (MD) : Software like GROMACS simulates cyclohexyl ring chair-flipping in solution.
  • Docking Studies : AutoDock Vina predicts binding interactions with biological targets (e.g., enzymes) using the formyl group as a reactive handle .

How can researchers differentiate by-products during scale-up synthesis using analytical chromatography?

Q. Methodological Workflow :

  • HPLC Method Development : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor UV absorption at 254 nm.
  • MS/MS Fragmentation : Identify by-products via characteristic ions (e.g., m/z 609.6 [M+H]+^+ for phosphorylated derivatives) .

What strategies mitigate racemization in chiral derivatives of this compound?

Q. Advanced Chirality Control :

  • Chiral Auxiliaries : Introduce (R)- or (S)-BINOL to direct asymmetric synthesis.
  • Low-Temperature Reactions : Perform couplings at -20°C to minimize epimerization.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze enantiomers .

How do solvent polarity and proticity affect the compound’s reactivity in cross-coupling reactions?

Q. Experimental Design :

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in Suzuki-Miyaura couplings, enhancing aryl boronic acid reactivity.
  • Protic Solvents (MeOH, EtOH) : May protonate the carbamate, reducing nucleophilicity. Solvent screening via DoE (Design of Experiments) optimizes reaction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.